5-Ethynyl-2-(piperidin-1-YL)pyridine
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Overview
Description
5-Ethynyl-2-(piperidin-1-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring. The ethynyl group attached to the pyridine ring introduces a degree of unsaturation, making this compound an interesting subject for various chemical reactions and applications. The piperidine ring is a six-membered ring containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(piperidin-1-YL)pyridine typically involves the coupling of 5-iodo-2-aminopyridine with an ethynyl group. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which employs palladium(II) acetate and copper(I) iodide as catalysts. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkylated or N-arylated piperidine derivatives.
Scientific Research Applications
5-Ethynyl-2-(piperidin-1-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(piperidin-1-YL)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Ethynyl)pyridine-2-amine: Similar structure but lacks the piperidine ring.
2-(Piperidin-1-YL)pyridine: Similar structure but lacks the ethynyl group.
5-(Ethynyl)-2-(methylpiperidin-1-YL)pyridine: Similar structure with a methyl group on the piperidine ring.
Uniqueness
5-Ethynyl-2-(piperidin-1-YL)pyridine is unique due to the presence of both the ethynyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-ethynyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2 |
InChI Key |
IDHINDRYWQVIPK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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